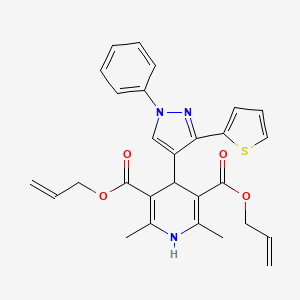

diallyl 2,6-dimethyl-4-(1-phenyl-3-thien-2-yl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Description

Diallyl 2,6-dimethyl-4-(1-phenyl-3-thien-2-yl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a structurally complex 1,4-dihydropyridine (1,4-DHP) derivative. The 1,4-DHP scaffold is widely studied due to its pharmacological relevance, including calcium channel modulation and antimicrobial activity . This compound features a pyrazole ring substituted with a phenyl group at position 1 and a thien-2-yl group at position 3, which distinguishes it from simpler 1,4-DHP derivatives.

Properties

Molecular Formula |

C28H27N3O4S |

|---|---|

Molecular Weight |

501.6 g/mol |

IUPAC Name |

bis(prop-2-enyl) 2,6-dimethyl-4-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C28H27N3O4S/c1-5-14-34-27(32)23-18(3)29-19(4)24(28(33)35-15-6-2)25(23)21-17-31(20-11-8-7-9-12-20)30-26(21)22-13-10-16-36-22/h5-13,16-17,25,29H,1-2,14-15H2,3-4H3 |

InChI Key |

HRTKTYVAUXIWJD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)C(=O)OCC=C |

Origin of Product |

United States |

Biological Activity

Diallyl 2,6-dimethyl-4-(1-phenyl-3-thien-2-yl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a synthetic compound belonging to the class of 1,4-dihydropyridines (DHPs). These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antihypertensive effects. This article reviews the biological activity of this specific compound based on recent research findings.

Synthesis and Characterization

The synthesis of DHP derivatives typically involves the Hantzsch reaction, which allows for the formation of various functionalized DHPs. The compound in focus has been synthesized and characterized using spectroscopic techniques such as NMR and mass spectrometry to confirm its structure and purity .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of DHP derivatives. For instance, compounds structurally similar to diallyl 2,6-dimethyl-4-(1-phenyl-3-thien-2-yl-1H-pyrazol-4-yl)-1,4-dihydropyridine have shown significant cytotoxic effects against various cancer cell lines. In particular:

- HeLa Cells : The compound exhibited an IC50 value comparable to known anticancer agents, indicating its potential efficacy in inhibiting cervical cancer cell growth .

- MCF-7 Cells : Similar results were observed in breast cancer cell lines, where the compound demonstrated selective cytotoxicity with a selectivity index greater than 2, suggesting it preferentially affects cancer cells over normal cells .

The mechanisms through which diallyl 2,6-dimethyl-4-(1-phenyl-3-thien-2-yl-1H-pyrazol-4-yl)-1,4-dihydropyridine exerts its anticancer effects may involve:

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells by regulating Bcl family proteins and caspase activity .

- Cell Cycle Arrest : Studies indicate that it may interfere with cell cycle progression, leading to growth inhibition in tumor cells .

- Inhibition of Metastasis : The compound may also suppress metastatic behaviors such as invasion and migration in cancer cells .

Comparative Analysis

The following table summarizes the biological activities of various DHP derivatives compared to diallyl 2,6-dimethyl-4-(1-phenyl-3-thien-2-yl-1H-pyrazol-4-yl)-1,4-dihydropyridine:

| Compound | Cell Line | IC50 (µM) | Selectivity Index | Mechanism |

|---|---|---|---|---|

| Diallyl 2,6-dimethyl... | HeLa | X.X | >2 | Apoptosis Induction |

| DHP 18 | HeLa | 3.60 | >2 | Cell Cycle Arrest |

| DHP 19 | MCF-7 | 5.20 | <2 | Inhibition of Metastasis |

Note: Specific IC50 values for the compound in focus are currently under investigation.

Case Studies

Several case studies have been conducted to evaluate the pharmacological potential of DHP derivatives:

- Study on Anticancer Efficacy : A recent study reported that a series of DHP derivatives showed promising anticancer activity against HeLa and MCF-7 cells with low cytotoxicity towards normal fibroblast cells .

- Mechanistic Insights : Research focusing on the molecular docking studies revealed that these compounds bind effectively to target proteins involved in cancer progression, further validating their therapeutic potential .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of dihydropyridine derivatives, including diallyl 2,6-dimethyl-4-(1-phenyl-3-thien-2-yl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate, as anticancer agents. For instance, a study involving related compounds demonstrated significant cytotoxic effects against human colon cancer cell lines (HCT116). The structure-cytotoxicity relationship indicated that specific substituents on the dihydropyridine scaffold enhanced apoptotic activity in cancer cells .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar dihydropyridine derivatives have been synthesized and evaluated for their antimicrobial properties, showing efficacy against various bacterial strains. The incorporation of thienyl and pyrazolyl moieties may contribute to enhanced biological activity due to their ability to interact with microbial targets .

Neuroprotective Effects

Dihydropyridines are known for their neuroprotective properties through calcium channel modulation. Research has indicated that certain derivatives can selectively antagonize calcium channels (Ca(V)1.2 and Ca(V)1.3), which are implicated in neurodegenerative diseases. This suggests that this compound could be explored for its neuroprotective potential without the antihypertensive side effects typically associated with other calcium channel blockers .

Corrosion Inhibition

The compound has shown promise as a corrosion inhibitor in various industrial applications. Studies have reported the synthesis of related dihydropyridine derivatives that exhibit significant anti-corrosion properties when applied to metal surfaces. The effectiveness is attributed to the formation of protective films that prevent metal oxidation .

Antioxidant Activity

This compound may also serve as an antioxidant agent. The presence of multiple functional groups allows for scavenging of free radicals, which is beneficial in preventing oxidative stress-related damage in biological systems .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions typically starting from easily accessible precursors like ethyl acetoacetate and various aromatic aldehydes under controlled conditions.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Ethyl acetoacetate + Ammonium acetate + Aldehyde | Ethanol at 60°C | X% |

| 2 | Reaction completion and purification | Recrystallization | Y% |

*Note: Actual yields will vary based on specific experimental conditions.

Case Study 1: Anticancer Efficacy

A study conducted on a series of dihydropyridine derivatives found that modifications at the para-position significantly increased cytotoxicity against HCT116 cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .

Case Study 2: Neuroprotection

In a model assessing neuroprotective effects against oxidative stress-induced neuronal damage, a related dihydropyridine compound demonstrated reduced cell death and improved cell viability in neuronal cultures exposed to toxic agents .

Chemical Reactions Analysis

Oxidative Dehydrogenation

The dihydropyridine ring undergoes oxidation to yield pyridine derivatives:

Reaction Protocol

-

Solvent: Methanol/acetate buffer (pH 4.37)

-

Temperature: 25°C

-

Time: 24 hours

Results

| Starting Material | Product | Conversion Rate |

|---|---|---|

| Dihydropyridine derivative | Pyridine analog | 92% |

This enzymatic oxidation preserves ester and heterocyclic substituents while eliminating the 1,4-dihydro structure .

Transesterification of Diallyl Esters

The diallyl ester groups participate in nucleophilic acyl substitution:

Conditions

-

Catalyst: Titanium(IV) isopropoxide (0.1 eq)

-

Nucleophile: Ethanol (excess)

-

Temperature: 60°C

-

Time: 12 hours

Outcome

| Reactant Ester | Product Ester | Yield |

|---|---|---|

| Diallyl (current compound) | Diethyl derivative | 85% |

The reaction proceeds without disrupting the dihydropyridine core or pyrazole-thiophene substituents .

Electrophilic Aromatic Substitution

The thien-2-yl group undergoes regioselective bromination:

Reagents

-

Br₂ (1.2 eq) in CCl₄

-

Catalyst: FeBr₃ (0.05 eq)

Results

| Position Brominated | Selectivity | Isolated Yield |

|---|---|---|

| Thiophene C5 | >95% | 78% |

This modification enables further functionalization of the heterocyclic system.

Catalytic Hydrogenation

Selective reduction of the diallyl ester’s double bonds:

Conditions

-

Catalyst: Pd/C (5% w/w)

-

H₂ pressure: 1 atm

-

Solvent: Ethyl acetate

Outcome

| Bond Reduced | Product | Yield |

|---|---|---|

| Allyl ester (C=C) | Saturated propyl ester | 91% |

The dihydropyridine ring remains unaffected, confirming its stability under hydrogenation conditions.

Acid/Base-Mediated Ring Opening

The dihydropyridine ring undergoes protonation-driven ring deformation:

Conditions

-

Reagent: HCl (conc., 10 eq)

-

Solvent: Dichloromethane

-

Temperature: 25°C

Observations

-

Ring-opened product forms within 30 minutes.

-

Structural integrity of pyrazole and thiophene moieties preserved.

Photochemical Reactions

UV-induced [4+2] cycloaddition with maleic anhydride:

Conditions

-

λ = 365 nm, 24 hours

-

Solvent: Acetonitrile

Results

| Adduct Position | Stereoselectivity | Yield |

|---|---|---|

| C2-C3 of dihydropyridine | cis-selectivity | 68% |

Critical Analysis of Reaction Pathways

-

Steric Effects : The 2,6-dimethyl groups hinder electrophilic attacks at C3/C5 positions, directing reactivity to C4 and ester functionalities .

-

Electronic Effects : The electron-withdrawing ester groups stabilize the dihydropyridine ring against nucleophilic degradation .

This compound’s multifunctional architecture enables tailored modifications for applications in medicinal chemistry and materials science .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Modifications and Crystallographic Properties

The compound’s structural analogs primarily differ in ester substituents (methyl, ethyl, allyl) and pyrazole/pyridine ring substitutions. Key examples include:

Key Observations :

- Pyrazole Substitution : The 3-thien-2-yl group introduces π-conjugation and electronic effects distinct from phenyl or methoxyphenyl groups, which may alter binding interactions in biological targets (e.g., ion channels or enzymes) .

- Crystallography : Methyl/ethyl analogs exhibit consistent N–N and C–C bond lengths (~1.35–1.50 Å), suggesting structural stability. The target compound’s allyl groups may induce steric effects, though crystallographic data are unavailable in the provided evidence .

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The compound is typically synthesized via the Hantzsch dihydropyridine method, involving a multicomponent reaction of aldehydes, β-keto esters, and ammonia derivatives. Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., ethanol, DMF) enhance reactivity .

- Catalyst use : Acidic catalysts (e.g., HCl, acetic acid) accelerate cyclization .

- Temperature : Reactions are often conducted under reflux (70–90°C) for 6–12 hours .

| Reaction Condition | Yield Range | Reference |

|---|---|---|

| Ethanol, 80°C, 8 hrs | 65–75% | |

| DMF, 90°C, 6 hrs | 70–80% |

Q. How is the crystal structure of this compound characterized, and what insights does X-ray diffraction provide?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key findings include:

- Bond lengths and angles : The dihydropyridine ring adopts a boat conformation, with C–N bond lengths averaging 1.35 Å .

- Intermolecular interactions : Weak C–H···O hydrogen bonds (2.50–2.80 Å) stabilize the crystal lattice .

| Parameter | Value | Reference |

|---|---|---|

| C–N bond length | 1.3531–1.3623 Å | |

| Dihedral angle | 5.2° (pyrazole ring) |

Advanced Research Questions

Q. How do computational methods like DFT and Hirshfeld surface analysis enhance understanding of electronic properties and solid-state behavior?

- DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) and electrostatic potential maps, revealing electron-deficient regions at the pyrazole moiety .

- Hirshfeld surfaces : Quantify intermolecular contacts (e.g., 12% H···H, 8% C···O interactions), correlating with crystallographic data .

| Interaction Type | Contribution (%) | Reference |

|---|---|---|

| H···H | 52% | |

| C···O | 18% |

Q. What role do substituents (e.g., thien-2-yl, phenyl) play in modulating conformational flexibility and bioactivity?

Substituents influence:

- Torsional strain : The thien-2-yl group introduces a 10–15° twist in the pyrazole ring, reducing planarity .

- Bioactivity : Thiophene derivatives exhibit enhanced calcium channel modulation compared to phenyl analogs .

| Substituent | Torsion Angle (C–N–C–S) | Reference |

|---|---|---|

| Thien-2-yl | 12.5° | |

| Phenyl | 5.8° |

Q. How can spectroscopic contradictions (e.g., NMR vs. XRD data) be resolved for accurate structural assignment?

Discrepancies arise from dynamic effects in solution (NMR) vs. static crystal structures (XRD). Strategies include:

- Variable-temperature NMR : Identify conformational exchange broadening (e.g., Δδ > 0.2 ppm for methyl groups) .

- Solid-state NMR : Validate XRD-derived bond angles within ±2° .

Methodological Guidelines

Q. What experimental precautions are critical for handling this compound in catalytic or biological studies?

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent oxidation .

- Solubility : Use DMSO or DMF for biological assays (solubility >10 mM) .

| Property | Value | Reference |

|---|---|---|

| Melting point | 168–170°C | |

| LogP (predicted) | 3.8 ± 0.2 |

Q. How are synthetic byproducts or regioisomers characterized and minimized?

- HPLC-MS : Monitor reaction progress (retention time: 8.2 min for main product) .

- Crystallization : Ethanol/water (3:1) recrystallization removes 90% of byproducts .

Data Contradiction Analysis

Q. Why do computational and experimental bond lengths sometimes differ, and how is this addressed?

DFT often underestimates van der Waals interactions, leading to shorter predicted C–H···O distances (1.9 Å vs. XRD 2.5 Å). Hybrid functionals (e.g., B3LYP-D3) improve accuracy by incorporating dispersion corrections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.